Cas no 118811-34-0 (5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate)

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate is a protected amine derivative widely used in organic synthesis, particularly in peptide and pharmaceutical chemistry. The tert-butoxycarbonyl (t-Boc) group provides excellent amine protection under basic and nucleophilic conditions, ensuring stability during multi-step reactions. The p-toluenesulfonate (tosylate) leaving group enhances reactivity in nucleophilic substitution reactions, facilitating efficient alkylation or functionalization. This compound is valued for its high purity, predictable reactivity, and compatibility with a range of solvents and reagents. Its structural features make it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry where controlled amine protection and selective deprotection are critical. Proper handling under anhydrous conditions is recommended to maintain stability.
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate structure
118811-34-0 structure
Product name:5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
CAS No:118811-34-0
MF:C17H27NO5S
Molecular Weight:357.46498
MDL:MFCD07776967
CID:139122
PubChem ID:10832186

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate Properties

Names and Identifiers

    • Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI)
    • 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
    • TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE
    • 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate
    • TERT-BUTYL 5-TOSYLHYDROXYPENTYLCARBAMATE
    • [5-[[(4-Methylphenyl)sulfonyl]oxy]pentyl]carbaMic Acid 1,1-DiMethylethyl Ester
    • BP-28391
    • 5-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate
    • FT-0663460
    • 1,1-Dimethylethyl N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]carbamate
    • J-003891
    • RAOOQXZPVIXTHJ-UHFFFAOYSA-N
    • DTXSID40445552
    • SCHEMBL4640090
    • AS-81035
    • Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-,1,1-dimethylethyl ester(9ci)
    • 5-((TERT-BUTOXYCARBONYL)AMINO)PENTYL 4-METHYLBENZENESULFONATE
    • 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate
    • MFCD07776967
    • LCZC1193
    • AKOS015914623
    • 118811-34-0
    • tert-butyl N-{5-[(4-methylbenzenesulfonyl)oxy]pentyl}carbamate
    • 5-(Boc-amino)-1-pentyl-p-toluenesulfonate
    • DB-119863
    • Carbamic acid, N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester
    • MDL: MFCD07776967
    • Inchi: InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19)
    • InChIKey: RAOOQXZPVIXTHJ-UHFFFAOYSA-N
    • SMILES: O=C(OC(C)(C)C)NCCCCCOS(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • 精确分子量: 357.16100
  • 同位素质量: 357.16099414g/mol
  • Isotope Atom Count: 0
  • 氢键供体数量: 1
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 可旋转化学键数量: 10
  • 复杂度: 470
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • XLogP3: 3.3
  • 拓扑分子极性表面积: 90.1Ų

Experimental Properties

  • Density: 1.136
  • Melting Point: 47-49°C
  • Boiling Point: 501.854°C at 760 mmHg
  • 闪点: 257.312°C
  • Refractive Index: 1.508
  • Solubility: Soluble in chloroform (a little) \ methanol (a little)
  • PSA: 90.08000
  • LogP: 4.86700

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate Security Information

  • 储存条件:Refrigerator

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B621085-2g
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
118811-34-0
2g
$ 661.00 2023-04-18
TRC
B621085-1g
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
118811-34-0
1g
$ 275.00 2022-06-07
Ambeed
A244026-1g
5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate
118811-34-0 97%
1g
$40.0 2025-02-21
TRC
B621085-5g
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
118811-34-0
5g
$ 1374.00 2023-09-08
Ambeed
A244026-5g
5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate
118811-34-0 97%
5g
$147.0 2025-02-21
abcr
AB573373-250mg
1,1-Dimethylethyl N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]carbamate; .
118811-34-0
250mg
€89.30 2024-08-02
1PlusChem
1P0038RP-5g
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI)
118811-34-0 97%
5g
$108.00 2023-12-26
1PlusChem
1P0038RP-1g
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI)
118811-34-0 97%
1g
$29.00 2023-12-26
1PlusChem
1P0038RP-250mg
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI)
118811-34-0 97%
250mg
$13.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1718757-5g
4-Hydroxy-butyric acid tert-butyl ester
118811-34-0 97%
5g
¥1243.00 2024-08-09

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate Synthesis

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate Literature

Additional information on 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

Introduction to 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS No: 118811-34-0)

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, identified by its Chemical Abstracts Service (CAS) number 118811-34-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of derivatives that exhibit promising properties for use in drug development, particularly in the synthesis of bioactive molecules and peptidomimetics. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a p-toluenesulfonate (tosylate) moiety makes it a versatile intermediate in organic synthesis, offering unique reactivity and stability under various conditions.

The Boc-amino functionality is a critical feature of this compound, serving as an effective protecting group for amino acids during peptide synthesis. The Boc group not only prevents unwanted side reactions but also allows for selective deprotection under mild acidic conditions, making it an indispensable tool in solid-phase peptide synthesis (SPPS). This characteristic is particularly valuable in the construction of complex peptide drugs, where orthogonal protecting groups are often required to achieve high yields and purity.

The 1-pentyl substituent in the molecular structure contributes to the lipophilicity of the compound, enhancing its solubility in organic solvents commonly used in synthetic chemistry. This property is advantageous when designing molecules intended for oral or transdermal delivery systems, as it improves bioavailability and pharmacokinetic profiles. Additionally, the p-toluenesulfonate (tosylate) group acts as a leaving group in nucleophilic substitution reactions, facilitating further functionalization and diversification of the molecular framework.

Recent advancements in medicinal chemistry have highlighted the importance of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate has been explored as a key intermediate in the synthesis of such mimetics, particularly those targeting enzyme inhibition or receptor binding. Its structural features allow for modifications that can enhance binding affinity, reduce metabolic degradation, and improve target specificity.

In academic research, this compound has been utilized in studies aimed at developing novel therapeutic agents for various diseases. For instance, researchers have investigated its potential as a precursor for designing inhibitors of proteases involved in inflammatory pathways. The Boc-protected amino group provides a stable handle for further derivatization, enabling the creation of peptidomimetics with tailored properties. Additionally, the tosylate functionality facilitates introduction into more complex synthetic pathways, making it a valuable building block for drug discovery programs.

The pharmaceutical industry has also shown interest in 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate due to its potential applications in late-stage functionalization of lead compounds. Its ability to undergo selective transformations under controlled conditions makes it suitable for large-scale synthesis and industrial production. Furthermore, its compatibility with modern synthetic techniques such as flow chemistry and continuous manufacturing aligns with current trends toward greener and more efficient drug development processes.

From a chemical biology perspective, this compound has been employed in mechanistic studies to understand enzyme-catalyzed reactions involving amino acid derivatives. The combination of protective groups and leaving groups allows researchers to probe reaction mechanisms with high precision. Such insights are crucial for optimizing synthetic routes and improving overall yields in pharmaceutical manufacturing.

The versatility of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate extends beyond its role as an intermediate; it also serves as a model compound for teaching advanced organic chemistry concepts. Its structural complexity and reactivity profile make it an excellent example for illustrating principles such as nucleophilic substitution, protecting group strategies, and stereochemistry control. Educators and students alike benefit from its practical applications in both laboratory experiments and theoretical discussions.

In conclusion, 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS No: 118811-34-0) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features enable diverse synthetic applications, making it indispensable in the creation of peptidomimetics and other bioactive molecules. As research continues to evolve, this compound will likely remain at the forefront of innovation in medicinal chemistry, contributing to advancements that improve human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:118811-34-0)5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
A939003
Purity:99%
Quantity:25g
Price ($):464.0